molecular formula C6H11ClFNO B2614381 7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride CAS No. 2387596-84-9

7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride

Cat. No. B2614381
M. Wt: 167.61
InChI Key: AHZHTRQUNDSJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride” is a chemical compound with the CAS Number: 2387596-84-9 . Its molecular weight is 167.61 . The IUPAC name for this compound is 7-fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10FNO.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H .

Scientific Research Applications

Synthesis of Novel Compounds for Drug Discovery

Researchers have developed robust and step-economic routes to synthesize new classes of thia/oxa-azaspiro[3.4]octanes, including compounds similar to 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride. These compounds are designed as multifunctional, structurally diverse modules for drug discovery, with some approaches focusing on enantioselective synthesis to enhance their potential utility in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Structural and Conformational Analysis

A comprehensive structural and conformational analysis of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives was performed using NMR spectroscopy. This study provided insights into the relative configuration and preferred conformations of these compounds, crucial for understanding their reactivity and potential interactions in biological systems (Montalvo-González & Ariza-Castolo, 2012).

Exploration of Antibacterial Agents

The spirocyclic derivatives of widely known antibiotics, such as ciprofloxacin, incorporating 1-oxa-9-azaspiro[5.5]undecane structures, have been explored for their antibacterial activity against respiratory pathogens. These efforts aim to develop potent antibacterial drugs with a novel mode of action, highlighting the versatility of spirocyclic compounds in drug design (Lukin et al., 2022).

Synthetic Methodologies

Advanced synthetic methodologies have been developed for creating spirocyclic compounds, including those related to 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride. These methods provide access to a wide array of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Wipf, Stephenson, & Walczak, 2004).

Crystal Structure Analysis

The crystal and molecular structure of compounds structurally related to 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride has been elucidated, providing valuable information on their conformation and potential intermolecular interactions. Such studies are fundamental for the rational design of new compounds with desired biological properties (Manjunath et al., 2011).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZHTRQUNDSJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride

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